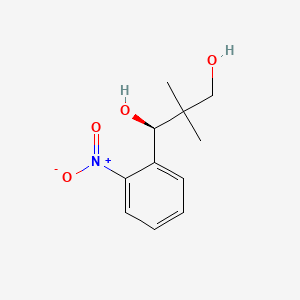
(R)-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a nitrophenyl group and two hydroxyl groups attached to a propane backbone. The presence of the nitro group and the chiral center makes this compound an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol typically involves the reaction of 2-nitrobenzaldehyde with a suitable chiral auxiliary or catalyst to induce chirality. One common method involves the use of a chiral catalyst in an asymmetric reduction reaction. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of 2,2-dimethyl-1-(2-nitrophenyl)propanone.
Reduction: Formation of ®-2,2-dimethyl-1-(2-aminophenyl)propane-1,3-diol.
Substitution: Formation of halogenated derivatives such as ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-dichloride.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and chiral recognition processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction product ®-2,2-dimethyl-1-(2-aminophenyl)propane-1,3-diol could be explored for its pharmacological properties.
Industry
In the industrial sector, ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol can be used in the production of specialty chemicals and materials. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Uniqueness
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is unique due to its specific chiral center and the presence of the nitrophenyl group. This combination of structural features allows for distinct reactivity and interaction with biological systems compared to other similar compounds.
Properties
IUPAC Name |
(1R)-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12(15)16/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDBOXSBDQSQB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














